Ethyl 2-(4-bromo-2-nitrophenyl)acetate
Overview
Description
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a chemical compound with the CAS Number: 199328-35-3 . It has a molecular weight of 288.1 . The IUPAC name for this compound is ethyl (4-bromo-2-nitrophenyl)acetate . It appears as a white to yellow powder, crystals, or liquid .
Synthesis Analysis
The synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate involves the use of sodium ethanolate and isopentyl nitrite in ethanol at 60℃ for 2 hours . The reaction mixture is then cooled to room temperature and neutralized with 2 N hydrochloric acid .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(4-bromo-2-nitrophenyl)acetate is C10H10BrNO4 . The InChI Code for this compound is 1S/C10H10BrNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a white to yellow powder, crystals, or liquid . It has a molecular weight of 288.1 . The compound is stored at room temperature .
Scientific Research Applications
Chiral Separation and Analysis
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is involved in the study of chiral separation methods. For instance, Ali et al. (2016) presented enantiomeric resolution and simulation studies of four enantiomers related to this compound on a Chiralpak IA column. They discovered that hydrogen bonding and π–π interactions are significant forces for chiral resolution, which could be applied to the enantiomeric resolution of related compounds in various matrices (Ali et al., 2016).
Synthesis and Structural Analysis
Research conducted by Altowyan et al. (2022) involved the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for hypoglycemic agents, via a process involving ethyl bromo-acetate. This study indicates the potential of Ethyl 2-(4-bromo-2-nitrophenyl)acetate in synthesizing new pharmaceutical compounds (Altowyan et al., 2022).
Chemical Synthesis and Reaction Studies
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is also relevant in studies focusing on chemical reactions and synthesis. Choi and Kim (2017) reported on the preparation of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, showcasing its applicability in complex organic synthesis (Choi & Kim, 2017).
Pharmaceutical and Biomedical Research
In the pharmaceutical domain, Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in synthesizing hydroxamic acids and ureas from carboxylic acids. This highlights its role in developing novel pharmaceutical compounds (Thalluri et al., 2014).
Safety And Hazards
The safety information for Ethyl 2-(4-bromo-2-nitrophenyl)acetate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers
properties
IUPAC Name |
ethyl 2-(4-bromo-2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHDZQLBGMIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631518 | |
Record name | Ethyl (4-bromo-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromo-2-nitrophenyl)acetate | |
CAS RN |
199328-35-3 | |
Record name | Ethyl (4-bromo-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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